5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide(1s-endo)-
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Overview
Description
SR144528 is a synthetic compound that acts as a potent and highly selective inverse agonist for the cannabinoid type 2 receptor. It has a high affinity for the cannabinoid type 2 receptor with a dissociation constant of 0.6 nanomolar, while its affinity for the cannabinoid type 1 receptor is significantly lower, with a dissociation constant of 400 nanomolar . This compound is widely used in scientific research to investigate the function of the cannabinoid type 2 receptor and its role in various physiological and pathological processes .
Preparation Methods
The synthesis of SR144528 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Substitution reactions: Various substituents are introduced onto the pyrazole ring through nucleophilic substitution reactions.
Final coupling reactions: The final step involves coupling the substituted pyrazole with a bicyclic heptane derivative to form SR144528.
Chemical Reactions Analysis
SR144528 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of SR144528.
Common reagents used in these reactions include hydrazine derivatives, 1,3-diketones, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SR144528 has a wide range of scientific research applications, including:
Chemistry: It is used to study the binding properties and selectivity of the cannabinoid type 2 receptor.
Mechanism of Action
SR144528 exerts its effects by binding to the cannabinoid type 2 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces the receptor’s basal activity. The molecular targets of SR144528 include the cannabinoid type 2 receptor, and its action involves the modulation of various signaling pathways associated with this receptor .
Comparison with Similar Compounds
SR144528 is unique in its high selectivity and potency for the cannabinoid type 2 receptor. Similar compounds include:
Rimonabant: A cannabinoid type 1 receptor antagonist with some activity at the cannabinoid type 2 receptor.
AM630: Another cannabinoid type 2 receptor antagonist with lower selectivity compared to SR144528.
JWH133: A cannabinoid type 2 receptor agonist used in research to study the effects of receptor activation
SR144528 stands out due to its high selectivity and potency for the cannabinoid type 2 receptor, making it a valuable tool in cannabinoid research.
Properties
Molecular Formula |
C29H34ClN3O |
---|---|
Molecular Weight |
476.1 g/mol |
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27?,29+/m1/s1 |
InChI Key |
SUGVYNSRNKFXQM-GLXGGHELSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C |
Origin of Product |
United States |
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